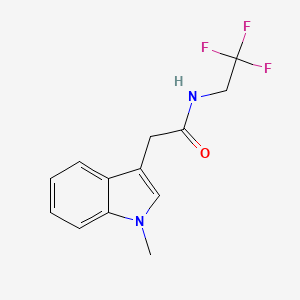

2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-(1-Methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic indole derivative featuring a methyl-substituted indole core linked to a trifluoroethylacetamide group. The methyl group at the indole nitrogen enhances metabolic stability, while the trifluoroethyl moiety contributes to electronegativity and binding affinity via hydrophobic interactions . This compound’s structural uniqueness lies in its balance of lipophilicity and electronic effects, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O/c1-18-7-9(10-4-2-3-5-11(10)18)6-12(19)17-8-13(14,15)16/h2-5,7H,6,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPDHRDIAMZVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling (Method A)

This approach adapts protocols from EP2621894B1, utilizing 1-methyl-1H-indole-3-acetic acid and 2,2,2-trifluoroethylamine as precursors:

Activation of Carboxylic Acid :

Amine Coupling :

Workup and Purification :

Advantages : High regioselectivity, minimal dimerization.

Limitations : CDI cost and sensitivity to moisture.

Chloroacetyl Chloride Amination (Method B)

Adapted from JP5652628B2, this method involves:

Chloroacetylation :

Ammonolysis :

Byproduct Mitigation :

Yield : 55–60% after purification.

Challenges : High-pressure equipment requirements and dimer formation (8–12% impurity).

Mixed Anhydride Method (Method C)

A cost-effective alternative from CA3029960A1 employs:

Anhydride Formation :

Amine Addition :

Isolation :

Advantages : Scalability and low reagent cost.

Drawbacks : Moderate yields due to competing hydrolysis.

Comparative Analysis of Methodologies

| Parameter | Method A (CDI) | Method B (Chloroacetyl) | Method C (Mixed Anhydride) |

|---|---|---|---|

| Yield | 68–72% | 55–60% | 60–65% |

| Purity | >98% | 88–92% | 95–97% |

| Byproducts | <1% | 8–12% dimer | 3–5% hydrolyzed acid |

| Cost | High | Moderate | Low |

| Equipment | Standard | Autoclave required | Standard |

Critical Process Parameters

Temperature Control

Solvent Selection

Purification Strategies

- Crystallization : Ethyl acetate/n-heptane mixtures yield high-purity product.

- Chromatography : Necessary for Method B to remove dimers.

Industrial Scalability and Recommendations

Method A (CDI-mediated) offers the best balance of yield and purity for large-scale production, despite higher reagent costs. Method C is preferable for budget-limited scenarios, provided hydrolysis is controlled via strict temperature regimes. Method B’s operational complexity limits its utility to small batches.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The trifluoroethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a. 2-(1'-Benzyl-4-bromo-spiro[indoline-3,4'-piperidine]-1-yl)-N-(2,2,2-trifluoroethyl)acetamide (Compound F, )

b. N-[3-(Trifluoromethyl)phenyl]-2-(1H-indol-1-yl)acetamide ()

- Structure : Indole N-linked to acetamide (vs. C3-linkage in the target compound).

- Molecular Weight : 318.29 g/mol (vs. ~296.26 g/mol for the target compound).

- Relevance : Highlights the impact of indole substitution position on physicochemical properties .

Trifluoroethylacetamide Derivatives

a. 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide ()

- Structure : Simplest analogue lacking the indole moiety.

- Key Differences : Absence of the indole ring eliminates aromatic interactions but retains strong electronegativity from dual trifluoro groups.

- Application : Serves as a model for studying fluorine’s impact on solubility and stability .

b. 2-(4-Chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide ()

- Structure: Phenoxyacetamide with chloro and formyl substituents.

- Key Differences: The phenoxy group introduces polarizability, while the formyl moiety allows for further derivatization.

- Synthesis : Discontinued due to unspecified challenges, underscoring the complexity of trifluoroethylacetamide synthesis .

Pharmacologically Active Analogues

a. Befotertinib ()

- Structure : Contains a 1-(2,2,2-trifluoroethyl)-1H-indol-3-yl group within a larger EGFR-targeting scaffold.

- Key Differences: The target compound lacks the pyrimidine and anilino pharmacophores critical for EGFR binding.

- Activity: Potent EGFR tyrosine kinase inhibitor (anti-tumor).

b. N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(5-methoxy-1H-indol-3-yl)acetamide ()

- Structure : Sulfonamide-linked indole with bis-trifluoromethyl groups.

- Key Differences : The sulfonamide group enhances acidity (pKa ~9.3), influencing membrane permeability.

- Activity: Selective kinase inhibition inferred from structural similarity to known inhibitors .

Comparative Data Table

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide, with the CAS number 2320376-02-9, is a compound of interest due to its potential biological activities. This indole derivative possesses a trifluoroethyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings and presenting data in tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3N2O, with a molecular weight of approximately 270.25 g/mol . The structural characteristics of this compound may contribute to its biological efficacy.

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit a range of biological activities including anti-inflammatory, anticancer, and neuroprotective effects. The specific biological activities of this compound have been explored in various studies.

Anticancer Activity

Several studies have focused on the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that indole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Indole compounds are also known for their neuroprotective properties. Research suggests that this compound may modulate neurotransmitter systems and protect against neurodegeneration. A case study indicated that similar indole derivatives could enhance cognitive function in animal models by promoting neurogenesis and synaptic plasticity .

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotection | Enhances cognitive function | |

| Anti-inflammatory | Reduces inflammation markers |

The biological activity of this compound is likely mediated through several mechanisms:

- Modulation of Enzyme Activity : Indole derivatives can influence various enzymes involved in cell signaling pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin receptors), leading to altered neuronal activity.

- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress in cells, contributing to their protective effects .

Case Studies

A notable case study examined the effects of a related indole compound on Alzheimer's disease models. The results indicated that treatment with the compound improved memory retention and reduced amyloid-beta plaque formation in transgenic mice . This highlights the potential therapeutic applications of this compound in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.